Physicochemical Properties of Octylphenol: An In-depth Technical Guide
Physicochemical Properties of Octylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of octylphenol, a compound of significant interest due to its widespread industrial use and its classification as a xenoestrogen. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.
Introduction to Octylphenol
Octylphenol (OP) belongs to the alkylphenol family and exists as various isomers, with the octyl group attached at different positions on the phenol (B47542) ring. The two most commercially significant isomers are 4-n-octylphenol and 4-tert-octylphenol . These compounds are primarily used as intermediates in the production of octylphenol ethoxylates, which are non-ionic surfactants employed in detergents, emulsifiers, and industrial cleaning agents. Due to their potential to mimic estrogen and disrupt endocrine systems, understanding the physicochemical properties of octylphenols is crucial for assessing their environmental fate, bioavailability, and toxicological profile.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of 4-n-octylphenol and 4-tert-octylphenol, providing a comparative overview of their characteristics.
Table 1: General and Physical Properties
| Property | 4-n-Octylphenol | 4-tert-Octylphenol |
| Molecular Formula | C₁₄H₂₂O | C₁₄H₂₂O |
| Molecular Weight | 206.32 g/mol | 206.32 g/mol |
| Appearance | White solid | White to pale yellow crystalline solid |
| Melting Point | 44-45 °C | 79-82 °C[1] |
| Boiling Point | 280 °C | 175 °C at 30 mmHg[1] |
| Density | 0.96 g/cm³ | ~0.94 g/cm³ |
Table 2: Solubility and Partitioning Properties
| Property | 4-n-Octylphenol | 4-tert-Octylphenol |
| Water Solubility | Low | Very low (practically insoluble) |
| Octanol-Water Partition Coefficient (Log Kₒw) | 5.6 | 4.8 at 22°C |
| pKa | ~10.2 | 10.15 ± 0.15 |
Table 3: Vapor Pressure
| Isomer | Vapor Pressure |
| 4-n-Octylphenol | 0.000098 mmHg |
| 4-tert-Octylphenol | 2 Pa at 38°C |
Experimental Protocols
The determination of the physicochemical properties listed above is guided by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.
Water Solubility (OECD Guideline 105 - Flask Method)
This method is suitable for substances with a water solubility greater than 10⁻² g/L.[2][3][4]
Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved substance.
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of octylphenol is added to a flask containing a known volume of distilled water.
-
Equilibration: The flask is sealed and agitated at a temperature slightly above the test temperature for at least 24 hours to facilitate saturation.
-
Temperature Control: The flask is then transferred to a constant temperature bath set at the desired test temperature (e.g., 20 °C) and allowed to equilibrate for at least another 24 hours with gentle stirring.
-
Phase Separation: The undissolved octylphenol is separated from the aqueous phase by centrifugation or filtration.
-
Concentration Analysis: The concentration of octylphenol in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Replicate Measurements: The experiment is performed in triplicate to ensure the reliability of the results.
Vapor Pressure (OECD Guideline 104 - Static Method)
The static method is applicable for determining the vapor pressure of substances in the range of 10 to 10⁵ Pa.[5][6][7][8][9]
Principle: The vapor pressure of a substance at a given temperature is measured in a closed system at thermodynamic equilibrium.
Procedure:
-
Apparatus Setup: A sample of octylphenol is placed in a thermostatically controlled sample cell connected to a pressure measuring device.
-
Degassing: The sample is thoroughly degassed to remove any dissolved or adsorbed gases.
-
Equilibration: The sample cell is brought to the desired temperature, and the system is allowed to reach equilibrium, where the vapor pressure is constant.
-
Pressure Measurement: The vapor pressure is measured using a suitable pressure gauge.
-
Temperature Variation: Measurements are made at a minimum of two different temperatures to establish the vapor pressure curve.
Octanol-Water Partition Coefficient (Log Kₒw) (OECD Guideline 107 - Shake-Flask Method)
This method is suitable for determining Log Kₒw values in the range of -2 to 4.[10][11][12]
Principle: The test substance is partitioned between n-octanol and water in a flask. After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.
Procedure:
-
Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Test Solution: A stock solution of octylphenol is prepared in either n-octanol or water.
-
Partitioning: A known volume of the stock solution and the other phase are combined in a flask. The flask is then shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Analysis: The concentration of octylphenol in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., HPLC, GC).
-
Calculation: The octanol-water partition coefficient (Kₒw) is calculated as the ratio of the concentration of octylphenol in the n-octanol phase to its concentration in the water phase. The logarithm of Kₒw is reported as Log Kₒw.
-
Replicates: The experiment is performed with different initial concentrations and phase volume ratios to ensure consistency.
Mutagenicity (OECD Guideline 471 - Bacterial Reverse Mutation Test / Ames Test)
This test is used to evaluate the potential of a chemical to induce gene mutations.[1][13][14][15]
Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the required amino acid.
Procedure:
-
Strain Selection: At least five strains of bacteria are used, covering the detection of both base-pair and frameshift mutations.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.
-
Incubation: The plates are incubated at 37 °C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.
Biological Activity and Signaling Pathways
Octylphenol is a well-documented endocrine-disrupting chemical that primarily exerts its effects by interacting with the estrogen receptor (ER). This interaction can trigger a cascade of cellular events, leading to various physiological responses.
Estrogen Receptor Signaling Pathway
Octylphenol, as a xenoestrogen, can bind to estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone 17β-estradiol.[16][17][18] This binding initiates a series of molecular events that can lead to altered gene expression and cellular responses.
Caption: Octylphenol-mediated estrogen receptor signaling pathway.
MAPK/ERK Signaling Pathway
Recent studies have suggested that octylphenol can also activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. Activation of this pathway by octylphenol may contribute to its endocrine-disrupting effects.[19][20][21]
Caption: Activation of the MAPK/ERK signaling pathway by octylphenol.
Experimental Workflow for In Vitro Assessment of Xenoestrogenicity
A tiered approach is often employed to assess the potential of a compound like octylphenol to act as a xenoestrogen. This workflow typically involves a series of in vitro assays, starting with screening assays and progressing to more detailed mechanistic studies.[22][23][24][25]
Caption: In vitro workflow for assessing the xenoestrogenic potential of a compound.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of octylphenol, along with standardized experimental protocols for their determination. The endocrine-disrupting nature of octylphenol has been highlighted through the visualization of its interaction with the estrogen receptor and MAPK/ERK signaling pathways. The outlined experimental workflow provides a systematic approach for the in vitro assessment of xenoestrogenicity. This comprehensive information serves as a valuable resource for scientists and researchers in understanding the behavior and potential risks associated with octylphenol.
References
- 1. scantox.com [scantox.com]
- 2. OECD 105 - Phytosafe [phytosafe.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. filab.fr [filab.fr]
- 5. consilab.de [consilab.de]
- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 12. oecd.org [oecd.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. nib.si [nib.si]
- 15. oecd.org [oecd.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. en.wikipedia.org [en.wikipedia.org]
- 21. Reactome | The RAS-RAF-MEK-ERK pathway regulates processes such as prol... [reactome.org]
- 22. In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview | MDPI [mdpi.com]
- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Prediction and assessment of xenoestrogens mixture effects using the in vitro ERα-CALUX assay [frontiersin.org]
- 25. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
